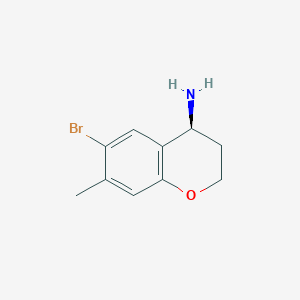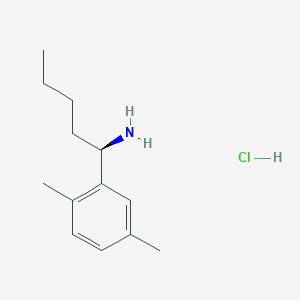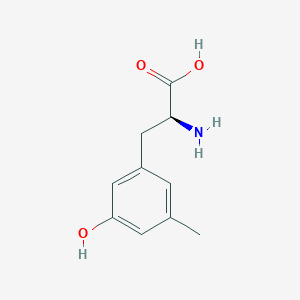
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoicacidhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is structurally related to the neurotransmitter glutamate and is known for its role in modulating synaptic transmission in the central nervous system. This compound is of significant interest in neuropharmacology due to its potential therapeutic applications in treating neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-hydroxy-5-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy amino acid.
Reduction: The β-hydroxy amino acid is then reduced to the corresponding amino alcohol.
Hydrochloride Formation: Finally, the amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-5-methylphenethylamine.
Substitution: Formation of 3-chloro-5-methylphenylpropanoic acid derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride has several scientific research applications:
Neuropharmacology: It is used to study the modulation of synaptic transmission and neuroprotection in models of neurological disorders.
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects in treating conditions such as Parkinson’s disease and epilepsy.
Biochemistry: It serves as a tool to understand the role of glutamate receptors in cellular signaling and plasticity.
Industrial Applications: The compound is used in the development of pharmaceuticals targeting the central nervous system.
Mécanisme D'action
The compound exerts its effects by modulating the activity of glutamate receptors, specifically the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) subtype . It enhances synaptic transmission by potentiating the response of AMPA receptors to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation plays a crucial role in synaptic plasticity, learning, and memory .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA): A well-known agonist of AMPA receptors.
Kainic Acid: Another agonist of glutamate receptors, but with a different receptor subtype specificity.
N-Methyl-D-aspartic acid (NMDA): An agonist of NMDA receptors, another subtype of glutamate receptors.
Uniqueness
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride is unique due to its specific action on AMPA receptors and its potential neuroprotective and neurotrophic effects . Unlike other compounds, it offers a combination of synaptic potentiation and neuroprotection, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-7(4-8(12)3-6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
VONTVSKGTULKSK-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N |
SMILES canonique |
CC1=CC(=CC(=C1)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


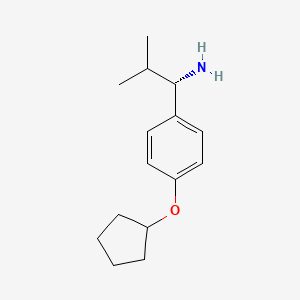
![1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)
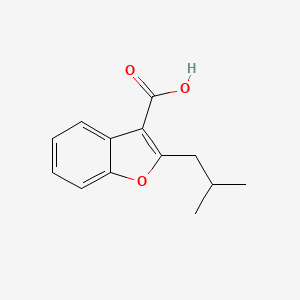

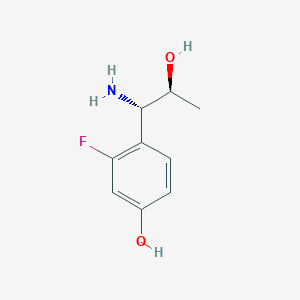
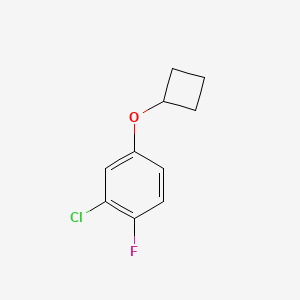

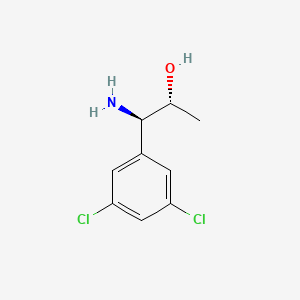
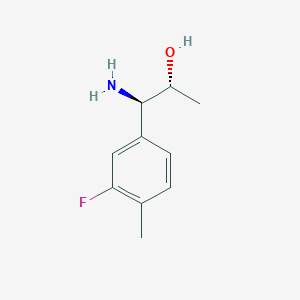
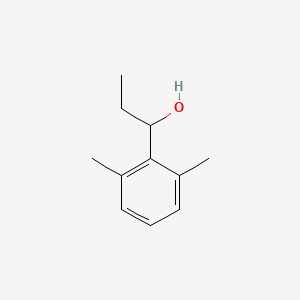
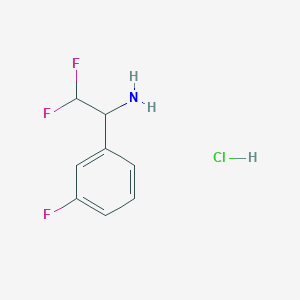
![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)
